molecular formula C15H18N2O4S B2588562 N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034204-99-2

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide

Número de catálogo: B2588562
Número CAS: 2034204-99-2
Peso molecular: 322.38
Clave InChI: FLHIVPSSKLGCPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines an isochroman moiety with a dimethylisoxazole sulfonamide group, making it a subject of study in various fields such as chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isochroman-3-ylmethyl precursor. This precursor is then reacted with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions to form the desired sulfonamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality of the final product.

Análisis De Reacciones Químicas

Electrophilic Substitution

  • Methyl Group Activation :
    The electron-withdrawing sulfonamide group enhances the acidity of methyl groups at the 3- and 5-positions of the isoxazole ring. Condensation reactions with aldehydes (e.g., p-chlorobenzaldehyde) preferentially occur at the 5-methyl group, as observed in structurally similar compounds .

    N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide+RCHOKOHCondensation product (5-position)\text{this compound} + \text{RCHO} \xrightarrow{\text{KOH}} \text{Condensation product (5-position)}

Nucleophilic Reactions

  • Sulfonamide Functionalization :
    The sulfonamide NH group may participate in alkylation or acylation under basic conditions, though steric hindrance from the isochroman group could limit reactivity .

Structural Characterization

Key techniques for verifying the structure of analogous compounds include:

Method Application
1H/13C NMR Assigns protons and carbons in the isoxazole and isochroman moieties .
2D NMR (COSY) Confirms spin-spin coupling between adjacent protons (e.g., isochroman methyl) .
MS Validates molecular ion peaks and fragmentation patterns .

Biological Activity Considerations

Though the target compound’s bioactivity is undocumented, related 3,5-dimethylisoxazole sulfonamides exhibit:

  • Hemorheological activity (comparable to pentoxifylline) .

  • Bromodomain inhibition (via Kac pocket binding) .

Stability and Degradation

  • Hydrolytic Stability :
    The sulfonamide linkage is generally resistant to hydrolysis under physiological conditions but may degrade under strong acidic or basic conditions .

  • Thermal Stability :
    Melting points for similar sulfonamides range from 38–219°C, suggesting moderate thermal stability .

Research Gaps

No direct studies on "this compound" were identified in the reviewed literature. Future work should prioritize:

  • Synthetic Optimization : Exploring regioselectivity in condensation reactions.

  • Biological Screening : Evaluating anticancer or anti-inflammatory potential based on structural analogs .

Aplicaciones Científicas De Investigación

Pharmacological Effects

Research has demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells. The compound's effects include:

  • Inhibition of bromodomain-containing proteins (BRD2 and BRD4)
  • Modulation of cell signaling pathways
  • Influence on gene expression and cellular metabolism

Medicinal Chemistry

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes. Its derivatives are being explored for their antimicrobial and anticancer properties.

Antibacterial Activity

Sulfonamides have historically been known for their antibacterial properties. Recent studies have shown that derivatives of this compound exhibit activity against both gram-positive and gram-negative bacteria. For example, a study highlighted the effectiveness of certain sulfonamide hybrids against Escherichia coli and Staphylococcus aureus, demonstrating the potential for developing new antibiotics based on this framework.

Cancer Research

A notable case study involved the optimization of derivatives based on this compound, which showed strong antiproliferative effects on MV4;11 acute myeloid leukemia cells. The research indicated that these compounds exhibited selective action with minimal cytotoxicity in other tested cancer cell lines.

Antimicrobial Studies

Another study focused on the synthesis of novel sulfonamide hybrids incorporating isoxazole moieties. The results indicated that specific compounds demonstrated significant antibacterial activity, confirming the effectiveness predicted by 3D-QSAR models used in the study.

Summary of Findings

This compound is a promising compound in medicinal chemistry with diverse applications ranging from cancer therapy to antibacterial drug development. Its ability to interact with critical biological targets makes it a valuable candidate for further research and development.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryInhibits BRD4; potential anticancer agent
Antibacterial ActivityEffective against gram-positive/negative bacteria
Cancer ResearchStrong antiproliferative effects on leukemia cells

Mecanismo De Acción

The mechanism of action of N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s function and influencing cellular responses.

Comparación Con Compuestos Similares

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-sulfonamide: Similar structure but with an additional methyl group, which may affect its biological activity and chemical properties.

    N-(isochroman-3-ylmethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide:

    N-(isochroman-3-ylmethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide: Features an imidazole ring, which can result in distinct biological and chemical behavior.

Actividad Biológica

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14H15N3O4S
  • Molecular Weight : 305.35 g/mol

The presence of the isoxazole ring and sulfonamide group contributes to its biological activity. The isoxazole moiety is known for its role in modulating various biological targets, while the sulfonamide group enhances solubility and bioavailability.

Target Proteins

The primary target of this compound appears to be Bromodomain-containing protein 4 (BRD4) . BRD4 is involved in regulating gene transcription and has been implicated in various cancers.

Mode of Action

  • Inhibition of BRD4 : The compound acts as an inhibitor of BRD4 by mimicking acetylated lysines, which are critical for the binding of BRD4 to histones. This interaction leads to the modulation of gene expression related to cell proliferation and survival.
  • Cell Cycle Arrest : Research indicates that treatment with this compound results in cell cycle arrest at the G1 phase in cancer cell lines such as MCF-7 and TNBC (triple-negative breast cancer) cells, demonstrating its potential as an anticancer agent.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis through intrinsic pathways, likely by down-regulating c-MYC protein levels and up-regulating HEXIM1 expression .

Anticancer Properties

Several studies have highlighted the anticancer properties of this compound:

  • In vitro Studies : The compound exhibits significant anti-proliferative activity against various cancer cell lines, including colorectal cancer (HCT116) with an IC50 value of 162 nM .
  • In vivo Efficacy : In animal models, the compound demonstrated a tumor suppression rate of 56.1% in CT-26 tumor mouse models, indicating its potential for therapeutic applications in oncology .

Other Biological Activities

Beyond its anticancer effects, this compound may possess other biological activities:

  • Antimicrobial Activity : Sulfonamides historically have antibacterial properties; thus, derivatives may also exhibit antimicrobial effects against gram-positive and gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectIC50 Value
AntiproliferativeMCF-7Cell cycle arrest at G1Not specified
AntiproliferativeHCT116Significant inhibition162 nM
Tumor SuppressionCT-26 Mouse ModelTumor suppression rate56.1%
AntibacterialVarious Bacterial StrainsInhibition of growthNot specified

Propiedades

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-10-15(11(2)21-17-10)22(18,19)16-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14,16H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHIVPSSKLGCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.